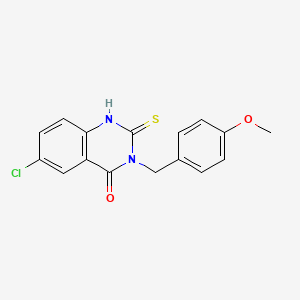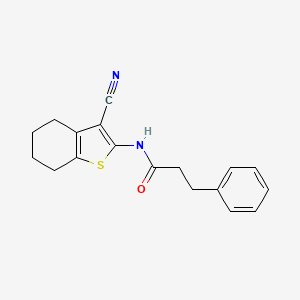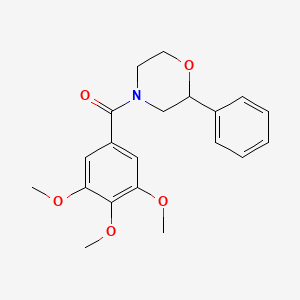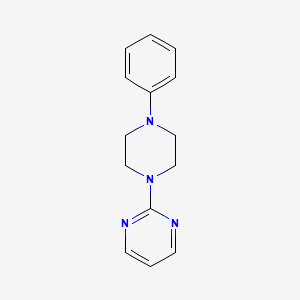![molecular formula C10H13LiN2O3S B2414910 Lithium(1+) ion 2-(2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate CAS No. 2044713-86-0](/img/structure/B2414910.png)
Lithium(1+) ion 2-(2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Lithium(1+) ion 2-(2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate” is a chemical compound with the CAS Number: 2044713-86-0 . It has a molecular weight of 248.23 and its molecular formula is C10H13LiN2O3S . The compound is in the form of a powder .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C10H14N2O3S.Li/c13-9(14)4-7-6-16-10(12-7)11-5-8-2-1-3-15-8;/h6,8H,1-5H2,(H,11,12)(H,13,14);/q;+1/p-1 .Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is 4 degrees Celsius . Unfortunately, the boiling point is not available .Wissenschaftliche Forschungsanwendungen
Polymer Blends as Lithium Ion Conductors : A study by Britz, Meyer, and Wegner (2007) discusses the use of polymers blended with lithium salts, which demonstrate significant lithium ion conductivity. These polymers, derived from acrylates and methacrylates with 2-oxo-1,3-dioxolane side chains, are stable and have potential applications in lithium batteries (Britz, Meyer, & Wegner, 2007).
Synthesis of 2-(1-Aryltetrazol-5-yl)propanoic Acids : Caiazza, Prager, and Schafer (1995) explored the synthesis of various N-arylisoxazol-5(2H)-ones, which react with lithium azide to form 2-(1-aryltetrazol-5-yl)acetic esters. These compounds have potential applications in organic synthesis and pharmaceutical research (Caiazza, Prager, & Schafer, 1995).
Cyclopentadienyl Complexes in Organometallic Chemistry : Wanli et al. (2008) conducted research on 1-Methylimidazolin-2-yl functionalized cyclopentadienyl complexes of titanium and zirconium. The study presents the synthesis and characterization of these complexes, which could be relevant in catalysis and material science (Wanli et al., 2008).
Ionic Liquids in Lithium Batteries : Fung and Chau (1995) studied lithium chloride/ambient-temperature 1-methyl-3-ethylimidazolium chloride-aluminum chloride ionic liquids, which are of interest for use in lithium batteries. The study provides insights into ion interactions in these systems, crucial for the development of high-performance batteries (Fung & Chau, 1995).
Ternary Mixed Solvent Electrolytes for Rechargeable Lithium Batteries : Tobishima, Hayashi, Saito, and Yamaki (1995) investigated lithium cycling efficiency and conductivity dependency in lithium-ethylene carbonate/2-methyltetrahydrofuran/third solvent ternary mixed solvent electrolytes. This research is significant for the development of more efficient rechargeable lithium batteries (Tobishima, Hayashi, Saito, & Yamaki, 1995).
Anti-Diabetic Agents Synthesis : Abbasi, Ramzan, Aziz-ur-Rehman, and colleagues (2020) synthesized a new series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol, which were evaluated for their enzyme inhibition and anti-diabetic potential. This research contributes to the discovery of new pharmaceutical agents for diabetes treatment (Abbasi et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
lithium;2-[2-(oxolan-2-ylmethylamino)-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S.Li/c13-9(14)4-7-6-16-10(12-7)11-5-8-2-1-3-15-8;/h6,8H,1-5H2,(H,11,12)(H,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGNRQVSGBWXOQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC(OC1)CNC2=NC(=CS2)CC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13LiN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 2-(2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-{2-[(3-Aminopropyl)amino]ethyl}piperazin-1-yl)propan-1-amine](/img/structure/B2414827.png)
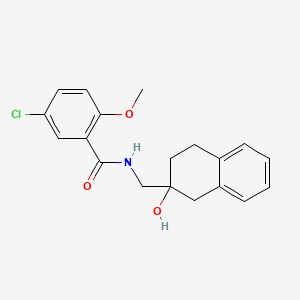
![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethoxybenzoate](/img/structure/B2414829.png)
![3-(4-methylbenzyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2414830.png)
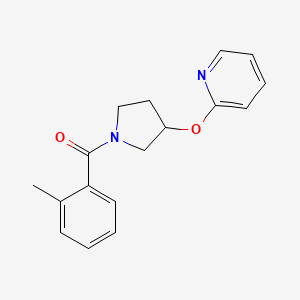
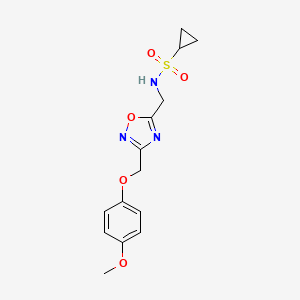
![4-Methoxy-1-methyl-5-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2414836.png)

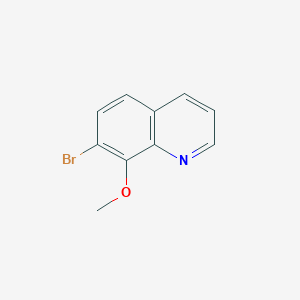
![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2414842.png)
